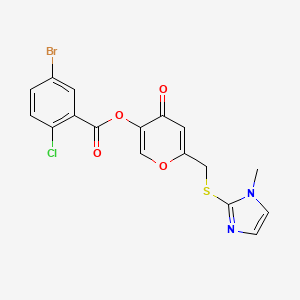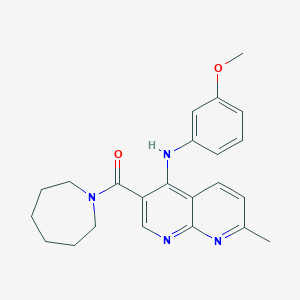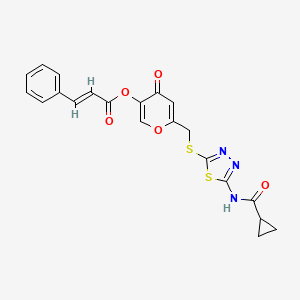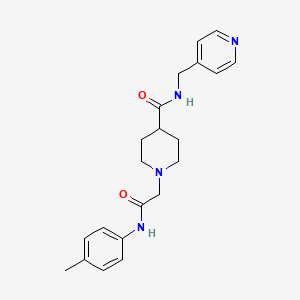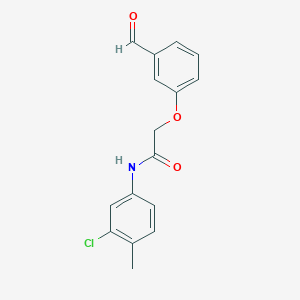
3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains several functional groups, including a morpholinosulfonyl group, a trifluoromethyl group, and a phenyl group . Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl groups . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine (TFMP) and its intermediates are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Antifungal Activity
- Study Context : N-Benzoyl-N'-dialkylthiourea derivatives, which include compounds related to 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide, have been studied for their antifungal properties (Zhou Weiqun et al., 2005). These compounds demonstrated significant antifungal activity against pathogens responsible for plant diseases.
Antitumor Activity
- Cancer Cell Line Inhibition : A compound structurally similar to this compound was synthesized and found to inhibit the proliferation of cancer cell lines such as A549 and BGC-823 (X. Ji et al., 2018).
- Cancer Cell Growth Inhibition : Another related compound exhibited distinct effectiveness in inhibiting the proliferation of various cancer cell lines (Jiu-Fu Lu et al., 2017).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Studies have been conducted on the synthesis and structural characterization of related benzamide derivatives, providing insights into their chemical properties and potential applications in various fields (O. Guzyr et al., 2013).
Pharmacological Applications
- CB(2) Agonists : A study on sulfamoyl benzamides, which are structurally related to the compound , identified them as potent and selective CB(2) agonists. These compounds showed potential in in vivo efficacy models, such as post-surgical pain (I. Sellitto et al., 2010).
Chemical Reactions and Mechanisms
- Synthesis of Adducts : Research has been done on the reaction mechanisms and synthesis of adducts involving similar benzamide compounds, contributing to the understanding of their chemical behavior (B. Shainyan et al., 2019).
Molecular Interactions and Crystal Structures
- Crystal Structure Analysis : The crystal structures of compounds closely related to this compound have been analyzed, revealing details about their molecular interactions and structural properties (F. B. Kaynak et al., 2013).
作用機序
The mechanism of action of such compounds often depends on their specific applications. For example, in the agrochemical and pharmaceutical industries, the biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
将来の方向性
特性
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-4-2-5-15(12-14)22-17(24)13-3-1-6-16(11-13)28(25,26)23-7-9-27-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJPSXXRCOLFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
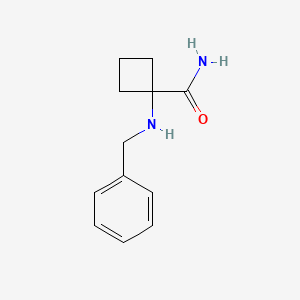
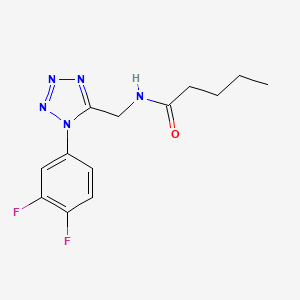
![(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B2675201.png)
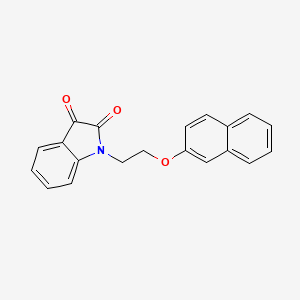
![N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2675203.png)
